

# Spectroscopic Analysis of Methyl 4-bromocrotonate: A Technical Guide

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## Compound of Interest

Compound Name: **Methyl 4-bromocrotonate**

Cat. No.: **B144556**

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 4-bromocrotonate**, a valuable reagent in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

## Spectroscopic Data Summary

The empirical formula for **Methyl 4-bromocrotonate** is  $C_5H_7BrO_2$  [1][2][3]. Its molecular weight is 179.01 g/mol [1][2][3].

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### $^1H$ NMR (Proton NMR)

The proton NMR spectrum of **Methyl 4-bromocrotonate** exhibits distinct signals corresponding to the different hydrogen atoms in the molecule.

Signal	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz	Assignment
A	7.003	Doublet of Doublets (dd)	$J(A,B) = 15.3,$ $J(A,C) = 7.3$	$\text{CH}=\text{CHCO}_2\text{CH}_3$
B	6.046	Doublet of Triplets (dt)	$J(A,B) = 15.3,$ $J(B,C) = 1.2$	$\text{CH}_2\text{BrCH}=\text{CH}$
C	4.015	Doublet (d)	$J(A,C) = 7.3,$ $J(B,C) = 1.2$	$\text{BrCH}_2\text{CH}=$
D	3.759	Singlet (s)	-	$\text{OCH}_3$

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Methyl 4-bromocrotonate**.[\[4\]](#)

#### $^{13}\text{C}$ NMR (Carbon-13 NMR)

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (ppm)	Assignment
165.8	$\text{C}=\text{O}$
144.1	$\text{BrCH}_2\text{CH}=$
122.9	$=\text{CHCO}_2\text{CH}_3$
51.9	$\text{OCH}_3$
31.7	$\text{BrCH}_2$

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Methyl 4-bromocrotonate**.

## Infrared (IR) Spectroscopy

The IR spectrum of **Methyl 4-bromocrotonate** reveals characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2952	Medium	C-H stretch (sp <sup>3</sup> )
1728	Strong	C=O stretch (ester)
1660	Medium	C=C stretch (alkene)
1436	Medium	C-H bend (methyl)
1285	Strong	C-O stretch (ester)
978	Strong	=C-H bend (trans alkene)
690	Medium	C-Br stretch

Table 3: Infrared (IR) Spectroscopic Data for **Methyl 4-bromocrotonate**.

## Mass Spectrometry (MS)

Mass spectrometry of **Methyl 4-bromocrotonate** provides information about its molecular weight and fragmentation pattern.

m/z	Relative Intensity	Possible Fragment
178/180	Moderate	[M] <sup>+</sup> (Molecular ion with <sup>79</sup> Br/ <sup>81</sup> Br)
99	High	[M - Br] <sup>+</sup>
120/122	Low	[M - CO <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
59	Medium	[CO <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>

Table 4: Mass Spectrometry Data for **Methyl 4-bromocrotonate**.

## Experimental Protocols

The following sections describe the general methodologies for obtaining the spectroscopic data presented above.

## NMR Spectroscopy

- Sample Preparation: A sample of **Methyl 4-bromocrotonate** (typically 5-25 mg for <sup>1</sup>H NMR and 20-100 mg for <sup>13</sup>C NMR) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, ~0.7 mL) in a clean, dry NMR tube.
- Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. For <sup>13</sup>C NMR, proton decoupling is typically applied to simplify the spectrum.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency domain spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).

## Infrared (IR) Spectroscopy

- Sample Preparation: As **Methyl 4-bromocrotonate** is a liquid, a neat spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Background Collection: A background spectrum of the clean, empty salt plates is recorded.
- Sample Analysis: The salt plates with the sample are placed in the spectrometer's sample holder, and the IR spectrum is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum.

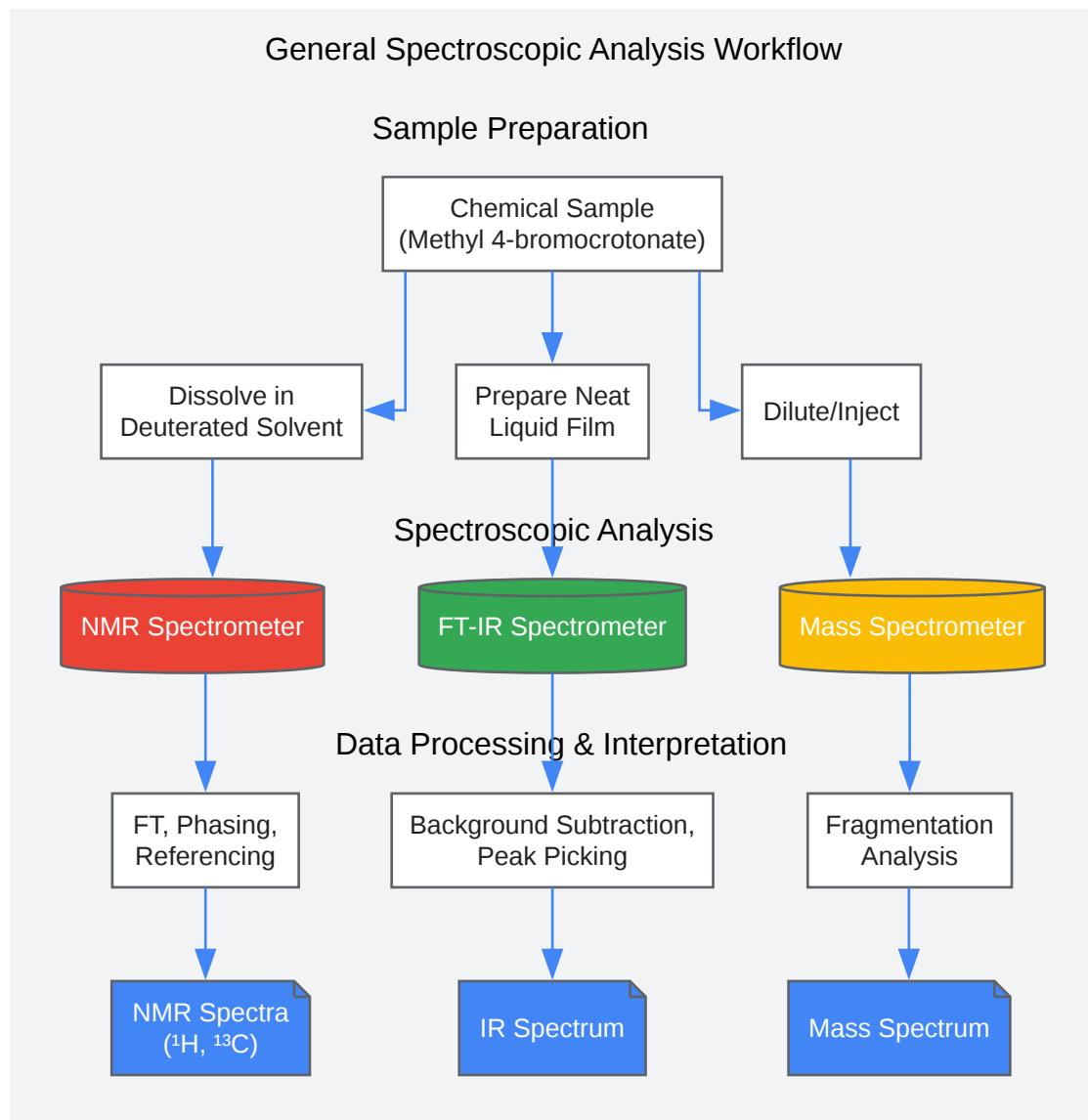
## Mass Spectrometry

- Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via direct injection or after separation by gas chromatography (GC-MS).
- Ionization: The sample molecules are ionized, typically using electron impact (EI). In EI, a high-energy electron beam bombards the sample, causing the ejection of an electron to form a molecular ion (M<sup>+</sup>).
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

- Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

## Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **Methyl 4-bromocrotonate**.



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Caption: Workflow for Spectroscopic Analysis.

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- To cite this document: BenchChem. [Spectroscopic Analysis of Methyl 4-bromocrotonate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b144556#spectroscopic-data-nmr-ir-ms-of-methyl-4-bromocrotonate>]

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